Vitexin 4'-glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

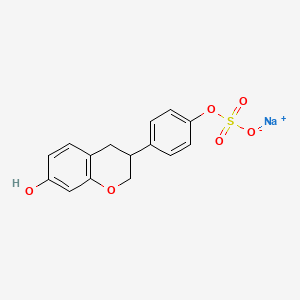

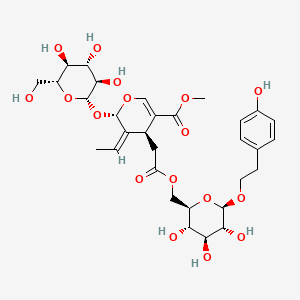

Vitexin 4’-glucoside, also known as 4’-O-Glucosylvitexin, is a flavonoid glucoside. It is commonly found in plants such as Crataegus pinnatifida and Passiflora incarnata . It has been shown to effectively inhibit glutamate, a neurotransmitter that can impact brain function . Additionally, it has demonstrated the ability to suppress the production of pro-inflammatory cytokines and mitigate oxidative stress .

Synthesis Analysis

The enzymatic synthesis of Vitexin 4’-glucoside has been reported. Two glycoside hydrolases (GHs) and four glycosyltransferases (GTs) were assayed for glycosylation activity toward vitexin. The results showed that Bt GT_16345 from the Bacillus thuringiensis GA A07 strain possessed the highest glycosylation activity, catalyzing the conversion of vitexin into new compounds, vitexin-4’- O - β -glucoside and vitexin-5- O - β -glucoside .Molecular Structure Analysis

The molecular formula of Vitexin 4’-glucoside is C27H30O15 . The molecular weight is 594.52 . The InChI key is NDSUKTASTPEKBX-LXXMDOISSA-N .Chemical Reactions Analysis

The glycosylation of Vitexin has been reported. The glycosyltransferase (BtGT_16345) from Bacillus thuringiensis showed glycosylation activity, catalyzing the conversion of vitexin-4’- O - β -glucoside (17.5% yield) and vitexin-5- O - β -glucoside (18.6% yield) .Physical And Chemical Properties Analysis

Vitexin 4’-glucoside is a solid substance . It has a good linear relationship in a certain mass concentration range, with a correlation coefficient greater than 0.995 . The detection limits of vitexin and isovitecin were 0.04173 μg/mL and 0.023255 μg/mL, respectively .Aplicaciones Científicas De Investigación

Enzymatic Synthesis

Vitexin 4’-glucoside has been used in enzymatic synthesis studies. It was found that the Bacillus thuringiensis GA A07 strain possessed high glycosylation activity, catalyzing the conversion of vitexin into new compounds, including vitexin-4’-O-β-glucoside . This increased the aqueous solubility of vitexin, which could enhance its potential for pharmacological usage .

Anti-Inflammatory Properties

Vitexin 4’-glucoside exhibits anti-inflammatory properties. It has demonstrated the ability to suppress the production of pro-inflammatory cytokines . This makes it significant in research related to conditions where inflammation plays a key role.

Antioxidant Effects

This compound also shows antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. This property could be beneficial in the prevention and treatment of diseases related to oxidative stress.

Neuroprotective Effects

Vitexin 4’-glucoside has neuroprotective effects . It effectively inhibits glutamate, a neurotransmitter that can impact brain function . This property holds significance in research pertaining to neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases .

Diabetes Mellitus Research

Vitexin and its derivatives, including Vitexin 4’-glucoside, have been extensively studied for their pharmacological relevance in diabetes mellitus . They have been found to target diverse pathophysiological and metabolic pathways involved in the clinical manifestations of diabetes mellitus .

Pharmaceutical Research

Vitexin 4’-glucoside finds application in pharmaceutical research . It is a natural product derived from plant sources that is used in compound screening libraries, metabolomics, and drug discovery research .

Nutraceuticals Research

This compound is also used in nutraceuticals research . Nutraceuticals are products derived from food sources that provide extra health benefits, in addition to the basic nutritional value found in foods.

Metabolomics Research

Vitexin 4’-glucoside is used in metabolomics research . Metabolomics is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms.

Mecanismo De Acción

Target of Action

Vitexin 4’-glucoside, also known as 4’-O-Glucosylvitexin, primarily targets glutamate, a neurotransmitter that can impact brain function . It also interacts with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, and their inhibition can lead to increased levels of acetylcholine, a neurotransmitter essential for memory and learning .

Mode of Action

Vitexin 4’-glucoside effectively inhibits glutamate and suppresses the catalytic role of AChE and BChE . This inhibition leads to an increase in acetylcholine levels, which can impact brain function . It also regulates the release of important inflammatory cytokines like tumor necrosis factor-Alpha (TNF-a), Interleukin 1-b (IL-1b), and Interleukin-6 (IL-6) and enzymes (iNOS, MMP-1, MMP-3, and MMP-13) .

Biochemical Pathways

Vitexin 4’-glucoside affects the nitric oxide synthase (iNOS) pathway . The activation of iNOS leads to the production of high concentrations of Nitric Oxide (NO) through the activation of inducible nuclear factors, including nuclear factor kappa B (NF-κB) . Vitexin transforms to the aglycone structure and the glucose moiety is cleaved by the bacteria. The aglycone structure was then degraded to small phenolic acids .

Pharmacokinetics

After intravenous administration, Vitexin 4’-glucoside fits a two-compartment open model . The values of AUC increased proportionally within the range of 20–60 mg/kg . The terminal half-life of Vitexin 4’-glucoside in rats showed significant differences between 20 mg/kg and other doses . This suggests that Vitexin 4’-glucoside presents a dose-dependent pharmacokinetics in the range of 20–60 mg/kg and non-linear pharmacokinetics at lower dose .

Result of Action

Vitexin 4’-glucoside exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects . It has demonstrated the ability to suppress the production of pro-inflammatory cytokines and mitigate oxidative stress .

Action Environment

The action of Vitexin 4’-glucoside is influenced by environmental factors such as pH. Vitexin-loaded chitosan nanoparticles are stable in acidic and neutral pH media, and the loaded vitexin can potentially withstand the harsh gastrointestinal (GI) environment . The in vitro simulated GI digestion confirms the enhanced bioaccessibility of vitexin after loading into chitosan nanoparticles .

Safety and Hazards

Vitexin 4’-glucoside is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . If it comes into contact with the skin, it is advised to flush with copious amounts of water, remove contaminated clothing and shoes, and call a physician .

Propiedades

IUPAC Name |

5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-19(33)21(35)23(37)26(41-15)18-12(31)5-11(30)17-13(32)6-14(40-25(17)18)9-1-3-10(4-2-9)39-27-24(38)22(36)20(34)16(8-29)42-27/h1-6,15-16,19-24,26-31,33-38H,7-8H2/t15-,16-,19-,20-,21+,22+,23-,24-,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJPSSJEHVNDFL-WIQAIWCDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.